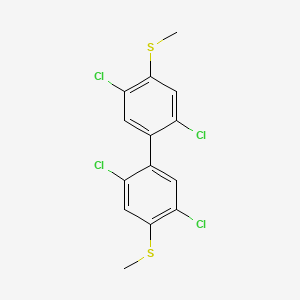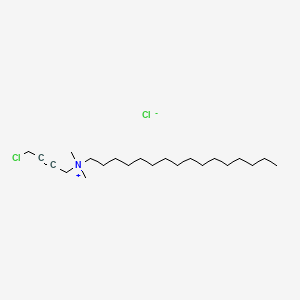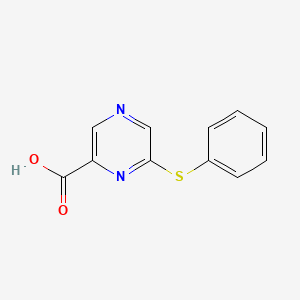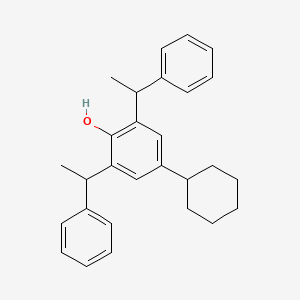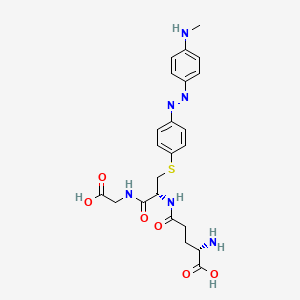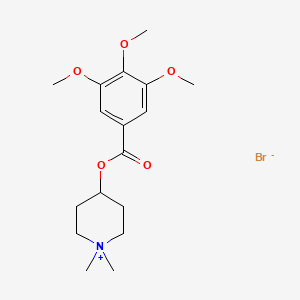
Piperidinium, 1,1-dimethyl-4-hydroxy-, bromide, 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidinium, 1,1-dimethyl-4-hydroxy-, bromide, 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . For Piperidinium, 1,1-dimethyl-4-hydroxy-, bromide, 3,4,5-trimethoxybenzoate, a typical synthetic route might involve the reaction of 1,1-dimethyl-4-hydroxy-piperidine with 3,4,5-trimethoxybenzoic acid in the presence of a brominating agent such as N-bromosuccinimide (NBS) .
Industrial Production Methods
Industrial production of piperidine derivatives typically involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Piperidinium, 1,1-dimethyl-4-hydroxy-, bromide, 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, especially at the bromide site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted piperidinium derivatives .
Scientific Research Applications
Piperidinium, 1,1-dimethyl-4-hydroxy-, bromide, 3,4,5-trimethoxybenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Piperidinium, 1,1-dimethyl-4-hydroxy-, bromide, 3,4,5-trimethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar pharmacological properties.
Pyridine: Another heterocyclic compound with a nitrogen atom, but with different chemical properties.
Piperazine: Contains two nitrogen atoms and is used in different pharmaceutical applications.
Uniqueness
Piperidinium, 1,1-dimethyl-4-hydroxy-, bromide, 3,4,5-trimethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
73771-89-8 |
|---|---|
Molecular Formula |
C17H26BrNO5 |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
(1,1-dimethylpiperidin-1-ium-4-yl) 3,4,5-trimethoxybenzoate;bromide |
InChI |
InChI=1S/C17H26NO5.BrH/c1-18(2)8-6-13(7-9-18)23-17(19)12-10-14(20-3)16(22-5)15(11-12)21-4;/h10-11,13H,6-9H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
URDIWLSVYRUCLK-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCC(CC1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


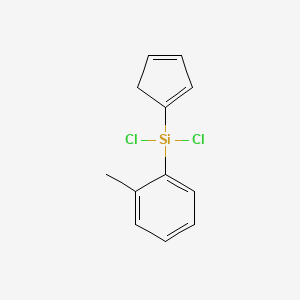
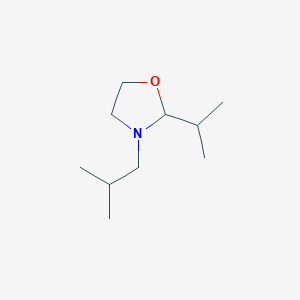


![3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one](/img/structure/B14462738.png)
